Ethanol, 2-(aminooxy)-, hydrochloride
Description
Definition and Structural Features of the Aminooxy Functional Group
The key to the reactivity of O-substituted hydroxylamines is the aminooxy functional group (–O-NH₂). nih.gov This moiety is defined by a nitrogen atom single-bonded to an oxygen atom, which is in turn bonded to the rest of the organic scaffold. wikipedia.org
A defining characteristic of the aminooxy group is its enhanced nucleophilicity compared to a standard primary amine (–NH₂). nih.goviris-biotech.de This heightened reactivity, known as the "alpha effect," is attributed to the presence of the adjacent oxygen atom with its lone pair of electrons. nih.govacs.org This effect makes the aminooxy group a powerful nucleophile, enabling it to react chemoselectively with electrophilic carbonyl groups found in aldehydes and ketones. rsc.org
This reaction, known as oximation, forms a stable oxime linkage. louisville.edu Oxime bonds are significantly more stable towards hydrolysis than the imine bonds (Schiff bases) formed from the reaction of primary amines with carbonyls. nih.goviris-biotech.de This stability under aqueous conditions makes the aminooxy group particularly valuable for biological applications. sci-hub.senih.gov
Table 1: Comparison of Related Functional Groups
| Functional Group | General Structure | Key Features |
|---|---|---|
| Aminooxy | R-O-NH₂ | Enhanced nucleophilicity (alpha effect); forms stable oxime bonds with aldehydes/ketones. nih.gov |
| Primary Amine | R-NH₂ | Basic and nucleophilic; forms less stable imine bonds (Schiff bases) with aldehydes/ketones. fsu.edu |
| Hydroxyl | R-OH | Can act as a nucleophile or proton donor; a component of alcohols. wikipedia.org |
| Carbonyl (Aldehyde) | R-CHO | Electrophilic carbon; reacts with nucleophiles like aminooxy groups. wikipedia.org |
| Carbonyl (Ketone) | R-CO-R' | Electrophilic carbon; reacts with nucleophiles like aminooxy groups. wikipedia.org |
Contextual Significance of Ethanol (B145695), 2-(aminooxy)-, hydrochloride in Chemical and Biomedical Sciences
"Ethanol, 2-(aminooxy)-, hydrochloride" is a specific O-substituted hydroxylamine (B1172632) that serves as a practical and important reagent in various scientific fields. It provides a simple, bifunctional scaffold containing both the reactive aminooxy group and a terminal hydroxyl group, presented as a stable hydrochloride salt. nih.govfluorochem.co.uk
The significance of this compound lies in its utility in oxime ligation , a powerful "click chemistry" reaction. louisville.edunih.gov This strategy is widely used for the chemoselective conjugation of molecules. nih.gov Researchers utilize "this compound" to introduce a hydrophilic 2-hydroxyethyl linker onto molecules containing an aldehyde or ketone. Its high water solubility is an advantageous property for bioconjugation reactions, which are often performed in aqueous media. nih.gov
In biomedical sciences, this reagent is employed for applications such as:
Bioconjugation: Attaching molecules to peptides, proteins, carbohydrates, and oligonucleotides to create functional bioconjugates. nih.govsci-hub.se
Surface Modification: Functionalizing nanoparticles or polymer surfaces. louisville.edu
Synthesis of Probes and Tracers: Building molecules for imaging and diagnostic applications. rsc.org
The compound's straightforward structure makes it an ideal building block for these purposes, allowing for the precise and stable connection of different molecular entities through the formation of a robust oxime bond. louisville.edunih.gov
Table 2: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 23156-68-5 |
| Molecular Formula | C₂H₈ClNO₂ |
| Molecular Weight | 113.55 g/mol |
| IUPAC Name | 2-(aminooxy)ethan-1-ol hydrochloride |
| Synonyms | O-(2-Hydroxyethyl)hydroxylamine hydrochloride |
Data sourced from PubChem and other chemical supplier databases. nih.govfluorochem.co.uk
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminooxyethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2.ClH/c3-5-2-1-4;/h4H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXDJWUDYBAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626346 | |
| Record name | 2-(Aminooxy)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23156-68-5 | |
| Record name | 2-(Aminooxy)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminooxy Ethanol and Its Hydrochloride Salt
Classical and Contemporary Synthetic Routes to 2-(Aminooxy)ethanol (B112469)
The preparation of the free base, 2-(aminooxy)ethanol, can be achieved through several distinct synthetic pathways. These methods often employ protecting group strategies or direct addition reactions to construct the target molecule.
Phthalimide-based Synthesis and Deprotection Strategies
A well-established route to primary amines and their derivatives is the Gabriel synthesis, which has been adapted for the preparation of 2-(aminooxy)ethanol. unacademy.commasterorganicchemistry.com This method utilizes N-hydroxyphthalimide as a protected form of hydroxylamine (B1172632). The synthesis proceeds in two main stages: the alkylation of N-hydroxyphthalimide and the subsequent deprotection to release the desired aminooxy compound.
The first step involves the nucleophilic substitution reaction between the N-hydroxyphthalimide anion and an appropriate 2-carbon electrophile, such as 2-bromoethanol (B42945). google.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base, such as triethylamine (B128534) (TEA), to deprotonate the N-hydroxyphthalimide. google.combyjus.com This creates a potent nucleophile that attacks the alkyl halide, forming the intermediate, 2-(2-phthalimidooxy)ethanol. google.com
The crucial second step is the deprotection of the phthalimide (B116566) group to liberate the free aminooxy functional group. This is most commonly achieved by hydrazinolysis, which involves refluxing the N-substituted phthalimide intermediate with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) in a solvent like methanol (B129727) or ethanol (B145695). masterorganicchemistry.comgoogle.comgoogle.com The hydrazine cleaves the imide bonds, resulting in the formation of a stable phthalhydrazide (B32825) byproduct and the desired 2-(aminooxy)ethanol. byjus.comyoutube.com
A detailed procedure described in a patent involves adding N-hydroxyphthalimide, DMF, and TEA to a reactor, followed by the controlled addition of 2-bromoethanol while maintaining the temperature. google.com After the reaction, the intermediate is isolated and then treated with hydrazine hydrate to yield the final product. google.com
Table 1: Phthalimide-based Synthesis of 2-(aminooxy)ethanol
| Step | Reactants | Reagents/Solvents | Conditions | Product |
|---|---|---|---|---|
| 1. Alkylation | N-Hydroxyphthalimide, 2-Bromoethanol | Dimethylformamide (DMF), Triethylamine (TEA) | Heat to 60°C, then maintain below 95°C during addition | 2-(2-Phthalimidooxy)ethanol |
| 2. Deprotection | 2-(2-Phthalimidooxy)ethanol | Hydrazine Hydrate, Methanol (MeOH) | Heat to 68°C | 2-(Aminooxy)ethanol |
Data sourced from patent CN103539696A. google.com
Oxime-Ethylene Oxide Addition Reactions
An alternative and high-yielding approach involves the reaction of a ketoxime with ethylene (B1197577) oxide. google.com This method avoids the use of halogenated starting materials. In this process, a ketoxime is reacted with ethylene oxide in an aqueous solution in the presence of a base to form a 2-hydroxyethylketoxime intermediate. google.com This intermediate is then hydrolyzed with an acid to produce 2-(aminooxy)ethanol. google.com
A specific example outlined in a patent uses 3,3-dimethylbutan-2-one oxime and ethylene oxide. google.com The reaction is catalyzed by a base, such as lithium hydroxide (B78521) (LiOH), and proceeds at room temperature over several hours. This initial addition reaction has been reported to achieve yields as high as 90%. google.com The resulting O-alkylated oxime is a protected form of 2-(aminooxy)ethanol, which can be readily deprotected through acid hydrolysis to cleave the imine bond and yield the final product. This method is noted for its efficiency and the avoidance of nitrone byproducts, which can complicate other synthetic routes involving ethylene oxide. google.com
Table 2: Research Findings on Oxime-Ethylene Oxide Addition
| Ketoxime | Base | Co-reactant | Reaction Time | Yield of Intermediate |
|---|
Data sourced from patent EP1925610A1. google.com
Nucleophilic Amination Approaches Utilizing Hydroxylamine Derivatives
The synthesis of 2-(aminooxy)ethanol fundamentally relies on the principle of nucleophilic amination, specifically O-alkylation of a hydroxylamine equivalent. researchgate.net The methods described in the preceding sections are specialized examples of this broader strategy. In these reactions, the oxygen atom of a hydroxylamine derivative acts as the nucleophile, attacking an electrophilic two-carbon synthon to form the characteristic C-O-N bond. researchgate.netorganic-chemistry.org
The choice of the hydroxylamine derivative is key to the success of the synthesis. Using unprotected hydroxylamine can lead to a mixture of N- and O-alkylation products. Therefore, protected hydroxylamine derivatives are often employed.
N-Hydroxyphthalimide: As discussed in section 2.1.1, this reagent effectively protects the nitrogen atom, allowing the oxygen to act as the nucleophile. unacademy.comgoogle.com
Ketoximes: As detailed in section 2.1.2, the nitrogen atom of an oxime is part of a C=N double bond, which directs the alkylation to occur on the oxygen atom. google.com
The electrophilic partner is typically a molecule like ethylene oxide or a 2-haloethanol (e.g., 2-bromoethanol). Ethylene oxide is highly reactive due to its strained three-membered ring, which readily opens upon nucleophilic attack. ijrcs.org This reaction is often catalyzed by a base, which enhances the nucleophilicity of the hydroxylamine derivative. google.com
Formation and Purification of Ethanol, 2-(aminooxy)-, hydrochloride
Once the free base, 2-(aminooxy)ethanol, has been synthesized and isolated, it is often converted to its hydrochloride salt for improved stability and handling. nih.gov The formation of this compound is a straightforward acid-base reaction.
The process typically involves dissolving the purified 2-(aminooxy)ethanol free base in a suitable organic solvent, such as ethanol, isopropanol, or diethyl ether. A solution of hydrogen chloride (HCl) in an anhydrous solvent (e.g., HCl in ether or isopropanol) is then added dropwise to the solution of the amine. The addition of acid protonates the basic amino group of 2-(aminooxy)ethanol, leading to the precipitation of the hydrochloride salt from the solution.
Purification of the resulting salt is generally achieved through recrystallization. The crude hydrochloride salt is dissolved in a minimal amount of a hot solvent, often a polar solvent like ethanol, and then a less polar co-solvent (e.g., diethyl ether or hexane) is added to induce crystallization as the solution cools. The purified crystals of this compound are then collected by filtration, washed with a cold, non-polar solvent to remove any residual impurities, and dried under vacuum.
Industrial Scale Preparation and Optimization
For the synthesis of this compound to be viable on an industrial scale, factors such as cost of materials, operational simplicity, reaction yield, and waste reduction are paramount. Both the phthalimide and oxime-based routes have been developed with industrial applications in mind, as evidenced by patent literature. google.comgoogle.com
The phthalimide-based method is described as being suitable for large-scale application due to its simple operation, low cost, and reduced pollution. google.com Optimization at an industrial scale would focus on efficient recovery and recycling of solvents like DMF, managing the exotherm of the reactions, and handling the hydrazine hydrate, which requires specific safety protocols.
The oxime-ethylene oxide addition route is particularly attractive for industrial synthesis because it can achieve very high yields (90%) and avoids the use of expensive reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which was used in other less efficient methods. google.com The process uses readily available starting materials and a simple base catalyst. google.com A key optimization is the choice of the ketoxime; using a more sterically hindered ketoxime like 3,3-dimethylbutan-2-one oxime helps to prevent the formation of undesired byproducts and makes the intermediate less water-soluble, simplifying its isolation compared to intermediates derived from acetone (B3395972) oxime. google.com The final acid hydrolysis step is a standard industrial procedure that can be readily controlled in large reactors.
Chemical Reactivity and Derivatization Strategies of the Aminooxy Moiety in Ethanol, 2 Aminooxy , Hydrochloride
Oxime Ligation Chemistry: Principles and Applicationsrsc.orgrsc.org
Oxime ligation is a highly efficient and chemoselective reaction that forms a stable oxime bond between an aminooxy compound and a carbonyl-containing molecule (an aldehyde or a ketone). This reaction is a cornerstone of "click chemistry" due to its reliability, specificity, and mild reaction conditions, making it particularly suitable for creating complex molecular architectures and for the modification of sensitive biological macromolecules. rsc.orgrsc.org
Reaction with Aldehydes and Ketones
The reaction of "Ethanol, 2-(aminooxy)-, hydrochloride" with aldehydes and ketones proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the aminooxy group acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This is followed by the elimination of a water molecule to yield a stable oxime ether. rsc.org
The general reactions are as follows:
With an aldehyde: R-CHO + H₂N-O-CH₂CH₂OH·HCl → R-CH=N-O-CH₂CH₂OH + H₂O + HCl
With a ketone: R-CO-R' + H₂N-O-CH₂CH₂OH·HCl → R(R')C=N-O-CH₂CH₂OH + H₂O + HCl
The rate of this reaction is influenced by the nature of the carbonyl compound. Aldehydes are generally more reactive than ketones due to lower steric hindrance and higher electrophilicity of the carbonyl carbon. researchgate.net Studies have also shown that alkyl aldehydes tend to react faster than aryl aldehydes. researchgate.net
Table 1: Relative Reaction Rates of Carbonyls with Aminooxy Compounds
| Carbonyl Compound | Relative Reaction Rate | General Observations |
|---|---|---|
| Non-conjugated Alkyl Aldehyde | Very Fast | Reaction can be near completion in a short time, even without a catalyst. researchgate.net |
| Conjugated Aryl Aldehyde | Slow | The conjugation reduces the electrophilicity of the carbonyl carbon, slowing the reaction. researchgate.net |
| Ketone | Very Slow | Steric hindrance and lower electrophilicity result in significantly slower reaction rates compared to aldehydes. researchgate.net |
This table provides a generalized comparison of reaction rates based on published findings.
Catalysis in Oxime Formation
The rate of oxime formation can be substantially increased through catalysis. Aniline (B41778) and its derivatives are widely used as nucleophilic catalysts for this purpose. nih.gov The catalyst first reacts with the carbonyl compound to form a protonated Schiff base, which is a more reactive intermediate. This intermediate is then readily attacked by the aminooxy compound to form the oxime. researchgate.net
The reaction is typically most efficient at a pH between 4 and 5, but the use of catalysts can extend the practical pH range to neutral conditions, which is often crucial for biological applications. nih.govlobachemie.com Catalysts like p-phenylenediamine (B122844) have been shown to be particularly effective, offering rate enhancements of over 100-fold compared to the uncatalyzed reaction at neutral pH. lobachemie.com
Table 2: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Catalytic Efficiency | Optimal pH Range | Key Advantages |
|---|---|---|---|
| Aniline | Good | 4.5 - 7.0 | Widely used and effective, especially at slightly acidic pH. nih.gov |
| p-Phenylenediamine | Excellent | 4.0 - 7.0 | Superior catalyst at neutral pH, allowing for rapid reactions at low concentrations. lobachemie.com |
| 5-Methoxyanthranilic acid | Very Good | ~7.4 | Soluble in aqueous buffers at neutral pH and commercially available. researchgate.net |
This table summarizes the general characteristics of common oxime ligation catalysts.
Nucleophilic Reactivity of the Aminooxy Group
The aminooxy group exhibits enhanced nucleophilicity, a phenomenon known as the alpha-effect. This effect is attributed to the presence of the adjacent oxygen atom with its lone pairs of electrons, which destabilizes the ground state of the nucleophile and stabilizes the transition state of the reaction, thereby increasing the reaction rate. apolloscientific.co.uk This inherent reactivity allows for efficient reactions even at low concentrations of the reactants.
While the primary reaction of the aminooxy group in this context is with aldehydes and ketones, its nucleophilic character allows it to participate in other reactions, such as nucleophilic substitution on activated esters, although this is generally less favored.
Oxidative Transformations of Aminooxy Compounds
The aminooxy group can be susceptible to oxidation, though this is generally not a concern under the mild conditions used for oxime ligation. The oxidation of hydroxylamines can lead to various products, including nitroso and nitro compounds, depending on the oxidizing agent and reaction conditions. libretexts.org Studies on the oxidative degradation of 2-aminoethanol have shown that the ethanol (B145695) backbone can also be a site of oxidation, potentially leading to a variety of degradation products. copernicus.orgntnu.nontnu.no
Stability and Storage Considerations for 2-(Aminooxy)ethanol (B112469) Derivatives
The stability of "this compound" and its derivatives is of paramount importance for their practical use. The free aminooxy group is highly reactive towards volatile carbonyl compounds, such as acetone (B3395972), and therefore, storage in environments free from such contaminants is crucial. rsc.org
The hydrochloride salt is generally more stable and less volatile than the free base, making it preferable for long-term storage. It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation. apolloscientific.co.uksigmaaldrich.comguidechem.com
The oxime bond formed from the reaction of 2-(aminooxy)ethanol is notably stable, especially when compared to imine and hydrazone linkages. researchgate.net It exhibits significant hydrolytic stability over a wide pH range, a critical feature for its use in bioconjugation where the resulting products must remain stable under physiological conditions. rsc.orgnih.govresearchgate.net While hydrolysis can occur under strongly acidic conditions, the oxime linkage is generally robust for most applications. nih.gov
Table 3: General Stability and Storage Guidelines
| Compound Type | Storage Recommendations | Key Stability Considerations |
|---|---|---|
| This compound | Store at 2-8°C in a dry, dark, and well-ventilated area. guidechem.com | Hygroscopic and sensitive to moisture. Keep container tightly sealed. apolloscientific.co.uk Avoid contact with metals. nwsci.com |
| Oxime-conjugated products (in solution) | Store frozen at -20°C or below, protected from light. | Avoid repeated freeze-thaw cycles. Stability can be pH-dependent. researchgate.net |
| Lyophilized peptide-oxime conjugates | Store at -20°C in a desiccator. | Generally very stable for long periods. raineslab.com |
This table provides a summary of best practices for the storage and handling of aminooxy compounds and their derivatives.
Biological Activity and Pharmacological Investigations of Aminooxyethanol and Its Analogues
Mechanisms of Biological Interaction
The unique chemical reactivity of the aminooxy moiety allows for specific and potent interactions with biological targets, leading to the modulation of critical cellular pathways.
A primary mechanism by which aminooxy compounds exert their biological effects is through the potent inhibition of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. wikipedia.org These enzymes are crucial for a vast array of metabolic processes, especially the biosynthesis and catabolism of amino acids. mdpi.comfrontiersin.org
The catalytic cycle of PLP-dependent enzymes involves the formation of a Schiff base (an internal aldimine) between the aldehyde group of the PLP cofactor and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. frontiersin.orginterchim.frgoogle.com The substrate, an amino acid, then displaces the lysine to form a new Schiff base (an external aldimine), which is central to the various reactions catalyzed by these enzymes, such as transamination, decarboxylation, and elimination. mdpi.cominterchim.fr
Aminooxy compounds, including analogues of aminooxyethanol, act as powerful inhibitors by targeting the electrophilic aldehyde group of PLP. wikipedia.org The aminooxy group (-ONH₂) readily reacts with the PLP aldehyde to form a highly stable oxime linkage. nih.govresearchgate.net This reaction is often irreversible and forms a dead-end complex, effectively sequestering the cofactor and inactivating the enzyme. capes.gov.brresearchgate.net This mechanism has been demonstrated for several PLP-dependent enzymes:
Ornithine Decarboxylase (ODC): This enzyme is the rate-limiting step in polyamine synthesis, which is essential for cell proliferation. Polyamines are associated with carcinogenesis, making ODC a target for cancer therapy. nih.gov Analogues like 1-amino-oxy-3-aminopropane (APA) are potent, cell-permeable inhibitors of ODC that form a covalent oxime with the PLP cofactor in the active site. nih.gov This stable adduct cannot be processed by the enzyme, explaining the high potency of inhibition. nih.gov
4-Aminobutyrate Aminotransferase (GABA-T): As a key enzyme in the degradation of the neurotransmitter GABA, its inhibition is a target for anticonvulsant therapies. Aminooxyacetic acid (AOAA) is a well-known inhibitor of GABA-T, functioning through the formation of an oxime with the enzyme's PLP cofactor. wikipedia.orgnih.gov
Other PLP-dependent enzymes: AOAA and other aminooxy compounds have been shown to inhibit a broad range of PLP-dependent enzymes, including aspartate aminotransferase and alanine (B10760859) aminotransferase, by the same mechanism of attacking the PLP cofactor. wikipedia.orgnih.gov
The table below summarizes the inhibitory action of representative aminooxy compounds on key PLP-dependent enzymes.
Table 1: Inhibition of PLP-Dependent Enzymes by Aminooxy Compounds| Aminooxy Compound | Target Enzyme | Mechanism of Inhibition | Significance |
|---|---|---|---|
| 1-Amino-oxy-3-aminopropane (APA) | Ornithine Decarboxylase (ODC) | Forms a stable, covalent oxime with the PLP cofactor. nih.gov | Inhibition of polyamine synthesis, relevant to cancer and parasitic diseases. nih.gov |
| Aminooxyacetic Acid (AOAA) | GABA-Aminotransferase (GABA-T) | Reacts with the PLP cofactor to form an oxime, inactivating the enzyme. wikipedia.org | Increases levels of the inhibitory neurotransmitter GABA. wikipedia.orgnih.gov |
| Aminooxyacetic Acid (AOAA) | Aspartate Aminotransferase (AAT) | General inhibitor of PLP-dependent enzymes via oxime formation. wikipedia.org | Affects the malate-aspartate shuttle and cellular energy metabolism. wikipedia.org |
Aminooxy compounds significantly impact neurotransmitter systems, primarily by inhibiting the enzymes responsible for their metabolism. The most studied effect is on the GABAergic system. nih.gov Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. mdpi.comgoogle.com
Compounds like aminooxyacetic acid (AOAA) and ethanolamine (B43304) O-sulphate inhibit GABA-aminotransferase (GABA-T), the enzyme that degrades GABA. nih.gov This inhibition leads to a significant elevation of GABA concentrations in brain tissue and synaptosomes. nih.gov The increased availability of GABA enhances inhibitory neurotransmission, which is the basis for the anticonvulsant properties of these compounds. nih.govnih.gov
Furthermore, research indicates that the anticonvulsant action of AOAA may involve a dual mechanism: one related to the elevation of GABA levels and another, faster-acting mechanism that is not dependent on GABA. nih.gov Studies have also shown that AOAA can produce excitotoxic lesions by an indirect mechanism involving the N-methyl-D-aspartate (NMDA) receptor system, likely due to the impairment of intracellular energy metabolism. wikipedia.org
Antimicrobial Properties of Aminooxy-Containing Derivatives
The inhibition of essential metabolic pathways in pathogens is a proven strategy for antimicrobial drug development. mdpi.com Since PLP-dependent enzymes are vital for microorganisms, they represent attractive targets. mdpi.comfao.org The enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC), are critical for the proliferation of parasitic protozoa like Trypanosoma, Plasmodium, and Leishmania. nih.gov
The potent ODC inhibitor 1-amino-oxy-3-aminopropane (APA) has demonstrated antiproliferative effects against various parasites, including Leishmania donovani and Plasmodium falciparum, with inhibition constants in the nanomolar range. nih.gov This highlights the potential of aminooxy compounds as antiparasitic agents.
Screening of various aminooxy derivatives has revealed a range of antibacterial and antifungal activities. While simple α-amino-oxy-acids and alkoxyamines showed limited activity, other derivatives have demonstrated significant antimicrobial properties. nih.govnih.gov
Amino-oxy-hydrazides: Compounds like amino-oxydodecyl and amino-oxytetradecyl hydrazides showed notable activity against Staphylococcus aureus. nih.gov
Alkoxydiguanides: Derivatives with alkyl chains of 10 to 14 carbons displayed considerable in vitro bactericidal activity against both Gram-positive and Gram-negative bacteria and some activity against Mycobacterium tuberculosis. nih.gov
Triazine Derivatives: O-ethers of 4,6-diamino-1,2-dihydro-1-hydroxy-2-substituted 1,3,5-triazines have shown in vitro activity against a wide range of bacteria and Candida albicans. acs.org
The table below provides an overview of the antimicrobial screening results for different classes of aminooxy derivatives.
Table 2: Antimicrobial Activity of Aminooxy Derivative Classes| Derivative Class | Observed Activity | Target Organisms |
|---|---|---|
| α-Amino-oxy-acids | Little activity. nih.govnih.gov | Bacteria and fungi. |
| Alkoxyamines | Little activity. nih.govnih.gov | Bacteria and fungi. |
| Amino-oxy-hydrazides | Appreciable activity. nih.gov | Staphylococcus aureus. |
| Alkoxydiguanides | Considerable bactericidal activity. nih.gov | Gram-positive and Gram-negative bacteria, Mycobacterium tuberculosis. |
| O-Ethers of Triazines | In vitro activity. acs.org | Wide range of bacteria, Candida albicans. |
Anticancer Potentials and Targeted Therapies
The reliance of cancer cells on specific metabolic pathways, such as polyamine synthesis, and the development of sophisticated drug delivery systems have placed aminooxy compounds at the forefront of oncological research.
The aminooxy group is a key functional handle in bioorthogonal chemistry, particularly in the formation of stable oxime linkages with aldehydes or ketones. interchim.frnih.gov This specific and efficient reaction, known as oxime ligation, is widely used in bioconjugation to create targeted drug delivery systems. nih.govcapes.gov.brrsc.org
In the context of cancer therapy, this strategy is employed to develop antibody-drug conjugates (ADCs). dcchemicals.comnih.govmedchemexpress.com In an ADC, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. This approach aims to deliver the payload selectively to the tumor, thereby increasing efficacy and reducing systemic toxicity. nih.gov
Aminooxy-containing linkers are integral to this technology. interchim.frgoogle.comdcchemicals.commedchemexpress.com The aminooxy group on the linker can react with an aldehyde group introduced onto the antibody, forming a stable oxime bond. nih.govnih.gov This method allows for the site-specific conjugation of drugs to antibodies. nih.gov This bioorthogonal conjugation strategy has also been used to attach nanoparticles functionalized with aldehyde groups to cancer cells that have been artificially engineered to display aminooxy groups on their surface, enhancing drug delivery and subsequent endocytosis into the cancer cells. nih.govresearchgate.net
As previously mentioned, the enzyme ornithine decarboxylase (ODC) is a critical regulator of cell proliferation, and its activity is often elevated in cancer cells. nih.gov Therefore, inhibiting ODC is a rational approach to controlling tumor growth.
Aminooxy compounds have been shown to be potent inhibitors of cancer cell proliferation by targeting ODC. nih.gov
1-Amino-oxy-3-aminopropane (APA): This putrescine analogue exerts significant antiproliferative effects on various tumor cells. nih.gov In studies with L1210 leukemia cells, APA at a concentration of 20 µM completely blocked cell proliferation by inhibiting ODC and depleting intracellular polyamine pools (putrescine and spermidine). nih.gov
Substituted 3-(aminooxy)propanamines: Further chemical modifications have led to even more powerful inhibitors. For instance, 3-(aminooxy)-2-fluoropropanamine (B13816696) was found to inhibit ODC at concentrations three times lower than APA and showed superior antiproliferative activity against human T24 bladder carcinoma cells in vitro. nih.gov
These findings underscore the potential of aminooxy-containing molecules as direct anticancer agents, functioning through the targeted inhibition of metabolic pathways essential for cancer cell growth. nih.govnih.gov
Neuroprotective Effects of Aminooxy Analogues
Aminooxy analogues have been investigated for their potential neuroprotective properties, primarily through their interaction with key neurotransmitter systems. A significant mechanism underlying these effects is the modulation of the gamma-aminobutyric acid (GABA) system. GABA is the principal inhibitory neurotransmitter in the mature central nervous system, and its enhancement can counteract the damaging effects of excessive neuronal excitation, a phenomenon known as excitotoxicity. nih.govyoutube.com By increasing the concentration of GABA in the brain, these compounds may help protect neurons from degeneration. nih.govresearchgate.net
A prominent example of an aminooxy analogue with studied neuroprotective effects is Aminooxyacetic acid (AOAA). AOAA is recognized for its ability to inhibit 4-aminobutyrate aminotransferase (GABA-T), the primary enzyme responsible for the degradation of GABA. wikipedia.orgnih.gov This inhibition leads to an accumulation of GABA in brain tissues. wikipedia.orgnih.gov Research has demonstrated that this elevation of GABA levels can have a protective role against neurodegeneration by mitigating excitotoxicity. nih.gov
In a rat model of chronic alcoholism, AOAA demonstrated an ability to improve learning and memory. This effect is thought to be associated with its capacity to inhibit cystathionine-beta-synthase, which in turn reduces the formation of hydrogen sulfide (B99878) (H₂S) and alleviates subsequent intracellular calcium (Ca²⁺) overload, a known contributor to nerve cell damage.
It is important to note that the neurochemical effects of AOAA are complex. While it can offer protection through GABAergic modulation, it has also been shown to produce excitotoxic lesions at high concentrations through a different mechanism involving the impairment of mitochondrial energy metabolism. wikipedia.orgnih.gov This occurs via the inhibition of the malate-aspartate shuttle, which is crucial for mitochondrial respiration in nerve terminals. wikipedia.orgnih.gov
Table 1: Investigated Neuroprotective Mechanisms of Aminooxyacetic Acid (AOAA)
| Experimental Model | Observed Effect | Proposed Mechanism of Action | Citation(s) |
|---|---|---|---|
| General | Increased GABA levels in the brain | Inhibition of GABA-transaminase (GABA-T), preventing GABA breakdown. | wikipedia.orgnih.gov |
| General | Protection against neurodegeneration | Reduction of excitotoxicity due to elevated GABA levels. | nih.gov |
| Rat Model of Chronic Alcoholism | Improved learning and memory | Reduction of hydrogen sulfide (H₂S) formation and alleviation of intracellular Ca²⁺ overload. | |
| Striatal Injections | Excitotoxic lesions | Impairment of mitochondrial energy metabolism via inhibition of the malate-aspartate shuttle. | wikipedia.orgnih.gov |
Enzyme Inhibitory Applications in Metabolic Pathways
The chemical reactivity of the aminooxy group makes its analogues effective inhibitors of a specific class of enzymes: the pyridoxal 5'-phosphate (PLP)-dependent enzymes. wikipedia.org These enzymes are vital for a vast array of metabolic reactions, particularly in amino acid metabolism. The inhibitory mechanism involves the aminooxy group attacking the Schiff base linkage between the PLP cofactor and the enzyme, forming a highly stable oxime complex that inactivates the enzyme. wikipedia.org
One of the most studied applications is the inhibition of GABA-transaminase (GABA-T) by Aminooxyacetic acid (AOAA). wikipedia.orgnih.gov By inhibiting GABA-T, AOAA effectively increases the synaptic concentration of GABA, making it a valuable tool for studying GABAergic neurotransmission and its roles in various physiological and pathological states. wikipedia.orgnih.govnih.gov
Beyond the GABA system, aminooxy analogues have been shown to inhibit other critical metabolic enzymes. AOAA, for instance, is also an inhibitor of aspartate aminotransferase, a key enzyme in the malate-aspartate shuttle which is essential for transferring reducing equivalents from the cytosol to the mitochondria. wikipedia.org This inhibition affects cellular energy metabolism. wikipedia.orgfrontiersin.org Furthermore, AOAA inhibits cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).
Another significant target for aminooxy analogues is ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. nih.govresearchgate.net Polyamines are crucial for cell proliferation, and their dysregulation is associated with various diseases. nih.gov Analogues such as 1-amino-oxy-3-aminopropane (APA) are highly potent ODC inhibitors. nih.govresearchgate.net APA functions as a cell-permeable compound that forms a stable covalent oxime with the PLP cofactor in the ODC active site, rendering the enzyme inactive. nih.govresearchgate.net This mechanism has made APA and related compounds like 1-Amino-3-(aminooxy)-2-propanol important subjects of research. researchgate.net Additionally, compounds such as l-aminooxy-3-aminopropane have been reported to inhibit other enzymes in the polyamine biosynthetic pathway, including S-Adenosylmethionine Decarboxylase (AdoMetDC) and spermidine (B129725) synthase. taylorfrancis.com
Table 2: Enzyme Inhibition by Selected Aminooxy Analogues
| Inhibitor | Target Enzyme | Enzyme Commission (EC) Number | Metabolic Pathway | Citation(s) |
|---|---|---|---|---|
| Aminooxyacetic acid (AOAA) | 4-Aminobutyrate transaminase (GABA-T) | 2.6.1.19 | GABA Metabolism | wikipedia.orgnih.govnih.gov |
| Aminooxyacetic acid (AOAA) | Aspartate aminotransferase | 2.6.1.1 | Malate-Aspartate Shuttle | wikipedia.orgnih.gov |
| Aminooxyacetic acid (AOAA) | Cystathionine β-synthase (CBS) | 4.2.1.22 | Transsulfuration Pathway | |
| Aminooxyacetic acid (AOAA) | Cystathionine γ-lyase (CSE) | 4.4.1.1 | Transsulfuration Pathway | |
| Aminooxyacetic acid (AOAA) | DOPA decarboxylase | 4.1.1.28 | Dopamine Biosynthesis | nih.gov |
| 1-Amino-oxy-3-aminopropane (APA) | Ornithine decarboxylase (ODC) | 4.1.1.17 | Polyamine Biosynthesis | nih.govresearchgate.net |
| l-Aminooxy-3-aminopropane | S-Adenosylmethionine Decarboxylase (AdoMetDC) | 4.1.1.50 | Polyamine Biosynthesis | taylorfrancis.com |
| l-Aminooxy-3-aminopropane | Spermidine synthase | 2.5.1.16 | Polyamine Biosynthesis | taylorfrancis.com |
Medicinal Chemistry and Drug Discovery Platforms Featuring the Aminooxyethanol Scaffold
Structure-Activity Relationship (SAR) Studies of Ethanol (B145695), 2-(aminooxy)-, hydrochloride Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of the aminooxyethanol scaffold, SAR studies often focus on the modifications of the aminooxy group and the ethylene (B1197577) linker, leading to the formation of oximes with various substituents. These studies are instrumental in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
A significant area where the aminooxy scaffold has been explored is in the development of inhibitors for various enzymes. For instance, in the context of acetylcholinesterase (AChE) inhibitors, which are crucial for managing conditions like Alzheimer's disease, SAR studies on oxime-based compounds have revealed key structural determinants for activity. nih.govmmsl.cz The aminooxy moiety readily reacts with aldehydes or ketones to form oximes, and the nature of the substituent on the resulting oxime has a profound impact on inhibitory potency.
Key findings from SAR studies of oxime-based inhibitors, which are directly relevant to derivatives of the aminooxyethanol scaffold, indicate that:
The nature of the group attached to the oxime nitrogen significantly influences binding affinity. Bulky and hydrophobic groups can enhance interactions with hydrophobic pockets in the target enzyme's active site. nih.gov
The length and flexibility of the linker connecting the oxime to other pharmacophoric features are critical. For bis-pyridinium oximes, the linker length is proportional to the increase in reversible inhibition. nih.gov
The position of the oxime group on an aromatic ring, if present, can dramatically alter activity. For instance, in some series of AChE reactivators, an oxime group in the ortho position of a pyridine (B92270) ring leads to higher inhibitory activity compared to meta or para positions. mmsl.czmdpi.com
These principles guide the rational design of new derivatives. For example, a study on oxime-containing peptide libraries demonstrated that the introduction of an aminooxy residue and subsequent reaction with a library of aldehydes could lead to a 15- to 20-fold enhancement in binding affinity for the target protein. nih.gov The systematic exploration of different aldehydes allows for a detailed mapping of the steric and electronic requirements of the binding site.
Table 1: Structure-Activity Relationship of Selected Oxime-Based Acetylcholinesterase Inhibitors
| Compound/Series | Structural Modification | Impact on Activity | Reference |
| Bis-pyridinium oximes | Increased linker chain length | Proportional increase in reversible inhibition | nih.gov |
| Monoquaternary oximes | Oxime group in the meta position of the pyridine ring | Increased AChE inhibition | mmsl.cz |
| Trimedoxime analogue (ortho-oxime) | Oxime group in the ortho position | Higher inhibitory activity (mM range) | nih.gov |
| 3,4-dimethoxybenzyl oxime peptide | Introduction of 3,4-dimethoxybenzyl group | 15-20 fold enhancement in binding affinity | nih.gov |
This table is generated based on findings from SAR studies of various oxime-containing compounds and is intended to be illustrative of the principles applicable to derivatives of the aminooxyethanol scaffold.
Design and Synthesis of Novel Therapeutic Agents based on the Aminooxy Scaffold
The aminooxy scaffold, and specifically "Ethanol, 2-(aminooxy)-, hydrochloride," serves as a versatile building block in the synthesis of novel therapeutic agents. Its primary utility lies in the "click" chemistry-like reaction between the aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage. This chemoselective ligation strategy is a powerful tool for creating diverse molecular architectures.
The design of new drugs based on this scaffold often involves a modular approach. A core structure containing a pharmacophore of interest is functionalized with an aldehyde or ketone. This is then coupled with an aminooxy-containing fragment, such as aminooxyethanol, to generate the final drug candidate. This strategy allows for the rapid generation of a library of compounds for screening by varying either the carbonyl-containing core or the aminooxy component. nih.gov
A patent for the preparation of 2-(aminooxy)ethanol (B112469) highlights its importance as a pharmaceutical intermediate. The described synthesis involves the reaction of N-hydroxyphthalimide with 2-bromoethanol (B42945), followed by hydrazinolysis to release the desired product. google.com This method provides a scalable route to this key building block.
The synthesis of more complex therapeutic agents can be exemplified by the preparation of peptide-oligonucleotide conjugates. In one approach, a 2-(2-aminoethoxy)ethanol-based modifier was synthesized and incorporated into oligonucleotides, demonstrating the utility of this scaffold in creating complex biomolecules with potential therapeutic applications. researchgate.net
The general synthetic strategy for utilizing the aminooxyethanol scaffold can be summarized as follows:
Synthesis of the Carbonyl-Containing Core: A molecule with known or predicted biological activity is chemically modified to introduce an aldehyde or ketone functional group.
Preparation of the Aminooxyethanol Component: "this compound" or a protected form of aminooxyethanol is obtained.
Oxime Ligation: The two components are reacted under mild conditions, often in an aqueous or alcoholic solvent, to form the stable oxime-linked conjugate.
Purification and Characterization: The final product is purified using standard chromatographic techniques and its structure confirmed by spectroscopic methods.
This modular approach has been applied in the development of various classes of therapeutic agents, including enzyme inhibitors and bioconjugates. The stability of the oxime bond towards hydrolysis is a key advantage over imines (Schiff bases), making it a suitable linkage for drugs intended for in vivo applications.
Computational Approaches in Drug Design and Mechanism Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing insights into their mechanism of action at an atomic level. For drugs and drug candidates featuring the aminooxy scaffold, a variety of computational methods are employed to accelerate the development process.
Molecular Docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. nih.gov For aminooxyethanol derivatives, docking studies can help to:
Visualize how the oxime linkage and its substituents interact with the amino acid residues in the active site of a target enzyme.
Predict the binding energy of different derivatives, allowing for the prioritization of compounds for synthesis and biological testing.
Understand the structural basis for the observed SAR, for example, by showing how a bulkier substituent on the oxime fits into a hydrophobic pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For aminooxy-containing compounds, QSAR models can be developed to:
Predict the activity of newly designed compounds before they are synthesized.
Identify the key physicochemical properties (e.g., hydrophobicity, electronic effects, steric parameters) that govern the biological activity.
Guide the optimization of lead compounds by suggesting modifications that are likely to improve potency.
Mechanism Elucidation at the molecular level can be aided by computational methods such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations. These methods can be used to:
Simulate the dynamic behavior of the drug-target complex over time, providing insights into the stability of the binding interactions.
Calculate the energy barriers for chemical reactions, which can be useful for understanding the mechanism of enzyme inhibition.
Study the conformational changes in the target protein upon ligand binding.
The integration of these computational approaches provides a powerful platform for the discovery and development of novel therapeutics based on the aminooxyethanol scaffold. By combining computational predictions with experimental validation, researchers can navigate the complex landscape of drug design more efficiently and with a higher probability of success.
Table 2: Application of Computational Methods in Drug Design for Aminooxy-based Scaffolds
| Computational Method | Application | Outcome | Reference |
| Molecular Docking | Predicting binding mode of oxime inhibitors to acetylcholinesterase. | Rationalization of SAR data and understanding key interactions in the active site. | nih.gov |
| 3D-QSAR | Developing models for SGLT1/SGLT2 dual inhibitors. | Identification of key structural features for potent inhibition and design of new compounds. | drugtargetreview.com |
| Molecular Dynamics (MD) Simulations | Evaluating the binding stability of ligands in the target protein. | Assessment of the dynamic stability of the ligand-protein complex over time. | drugtargetreview.com |
| Computational Drug-Gene Analysis | Identifying novel therapeutic candidates by analyzing drug-gene interactions. | Prediction of compounds with potential for neuroprotection based on their interaction with relevant genes. | nih.gov |
This table illustrates the general application of computational methods in drug discovery that are relevant to the study of aminooxy-containing compounds.
Applications in Chemical Biology
Bioconjugation and Bioorthogonal Labeling of Biomolecules
The primary application of "Ethanol, 2-(aminooxy)-, hydrochloride" in chemical biology lies in bioconjugation, specifically through the formation of stable oxime linkages. This reaction, a cornerstone of bioorthogonal chemistry, occurs between the aminooxy group and a carbonyl group (an aldehyde or a ketone) on a target biomolecule.
The reaction is highly chemoselective, meaning it proceeds efficiently in the complex milieu of a biological system without cross-reacting with other functional groups present in proteins, nucleic acids, or lipids. The resulting oxime bond is notably more stable to hydrolysis than the imine bonds formed from simple amines and carbonyls. nih.gov
Detailed Research Findings:
A significant advancement in the utility of aminooxy-based bioconjugation has been the use of nucleophilic catalysts, such as aniline (B41778). Research has demonstrated that aniline and its derivatives can dramatically accelerate the rate of oxime ligation, especially at neutral pH, which is crucial for maintaining the integrity and function of many biomolecules. researchgate.netresearchgate.net This catalysis allows for the use of lower concentrations of the labeling reagents, further enhancing the biocompatibility of the process. researchgate.net
For instance, in the context of protein modification, a protein can be engineered to contain an aldehyde or ketone functionality. "this compound" can then be used to couple a payload—such as a fluorophore, a drug molecule, or a polyethylene (B3416737) glycol (PEG) chain—to the protein. This has been effectively demonstrated in the PEGylation of proteins, which can improve their pharmacokinetic properties. researchgate.net
Furthermore, this methodology is extensively used for the labeling of glycoproteins. Cell surface glycans can be mildly oxidized with periodate (B1199274) to generate aldehydes on sialic acid residues. These aldehydes then serve as chemical handles for reaction with aminooxy-functionalized tags, including those derived from "this compound". This strategy has been successfully employed to label cell-surface glycans on living cells, enabling the study of their dynamics and functions.
Development of Chemical Probes and Reporters for Biological Systems
"this compound" is a valuable scaffold for the synthesis of chemical probes and reporter molecules designed to investigate complex biological systems. mskcc.org A chemical probe is a small molecule that can be used to study and manipulate a biological process. The development of such probes often requires the conjugation of a reporter group (e.g., a fluorophore) to a targeting moiety.
The aminooxy group of the compound provides a reliable anchor point for attaching the probe to a biomolecule of interest that bears a carbonyl group. The hydroxyl end of "this compound" can be readily modified to carry a variety of reporter tags.
Detailed Research Findings:
Researchers have developed fluorogenic probes where the fluorescence is "turned on" upon a specific biological event. nih.gov For example, a probe can be designed to be non-fluorescent until it reacts with its target via oxime ligation. The hydroxyl group of "this compound" can be esterified with a fluorophore that is quenched. Upon successful bioconjugation, a subsequent reaction can un-quench the fluorophore, providing a clear signal of the labeling event.
Moreover, the principles of bioorthogonal chemistry enabled by aminooxy compounds are central to the creation of probes for imaging specific molecular interactions in living cells. nih.gov These probes are instrumental in elucidating the spatial and temporal dynamics of cellular processes, contributing significantly to our understanding of cell biology and disease pathogenesis. pitt.edu The development of such chemical tools allows for the investigation of protein function and cellular states in their native environment. mskcc.org
Advanced Methodologies in Live Cell and Organismal Studies
The ability to perform chemical reactions within a living organism without interfering with native biochemical processes is a major goal of chemical biology. The oxime ligation facilitated by "this compound" is a prime example of a bioorthogonal reaction that is well-suited for live-cell and even whole-organism studies. nih.gov
Detailed Research Findings:
Live-cell imaging experiments have greatly benefited from aminooxy-based labeling strategies. researchgate.net For example, metabolic labeling techniques can introduce ketone or aldehyde groups onto specific classes of biomolecules in living cells. These bioorthogonally tagged molecules can then be visualized in real-time by treating the cells with an aminooxy-functionalized fluorescent probe. This approach has been used to track the synthesis, trafficking, and degradation of proteins and glycans in living cells.
The development of photoactivatable probes, which can be "switched on" by light, has further expanded the capabilities of live-cell imaging. mdpi.com A photoactivatable fluorophore can be attached to a biomolecule using "this compound" as a linker. This allows for precise spatial and temporal control over fluorescence activation, enabling advanced imaging techniques like photoactivated localization microscopy (PALM) to visualize cellular structures with nanoscale resolution.
These advanced methodologies are not only confined to cell cultures but are also being extended to model organisms, providing invaluable insights into developmental biology and disease progression in a more complex, organismal context.
Compound Information Tables
Below are the data tables for "this compound" and its related free base form.
Table 1: Properties of Ethanol (B145695), 2-(aminooxy)-, hydrochloride
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂H₈ClNO₂ | nih.gov |
| Molecular Weight | 113.55 g/mol | nih.gov |
| CAS Number | 22507086 | nih.gov |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in water | dcfinechemicals.com |
Table 2: Properties of Ethanol, 2-(aminooxy)- (Free Base)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂H₇NO₂ | guidechem.com |
| Molecular Weight | 77.08 g/mol | guidechem.comchemicalbook.com |
| CAS Number | 3279-95-6 | guidechem.comchemicalbook.com |
| Boiling Point | 238.6 °C at 760 mmHg | guidechem.com |
| Density | 1.115 g/cm³ | guidechem.com |
| Appearance | Colorless liquid | guidechem.com |
Analytical Methodologies for Ethanol, 2 Aminooxy , Hydrochloride
Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental for the structural elucidation and identification of "Ethanol, 2-(aminooxy)-, hydrochloride." These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule. Both ¹H NMR and ¹³C NMR are utilized for the characterization of "this compound."
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," one would expect to observe distinct signals for the protons of the two methylene (B1212753) (-CH₂-) groups and the protons of the amine (-NH₂) and hydroxyl (-OH) groups. The chemical shifts and coupling patterns of these signals are characteristic of the molecule's structure. For the related free base, "Ethanol, 2-(aminooxy)-", typical ¹H NMR spectral data shows distinct peaks corresponding to the different proton environments within the molecule. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the protons on the carbon adjacent to the oxygen of the ethoxy group and the carbon adjacent to the aminooxy group will have characteristic chemical shifts.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For "this compound," two distinct signals are expected, corresponding to the two carbon atoms in the ethanol (B145695) backbone. The chemical shifts of these carbons are influenced by the electronegativity of the attached oxygen and nitrogen atoms. Publicly available data for "Ethanol, 2-(aminooxy)-" shows two peaks in the ¹³C NMR spectrum, confirming the presence of two unique carbon environments. nih.gov
Interactive Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.9 | Triplet | -O-CH₂- |
| ¹H | ~3.0 | Triplet | -N-CH₂- |
| ¹H | Broad Singlet | -NH₃⁺ | |
| ¹H | Broad Singlet | -OH | |
| ¹³C | ~75 | -O-CH₂- | |
| ¹³C | ~60 | -N-CH₂- |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in its identification. For "this compound," the mass spectrum would show a molecular ion peak corresponding to the free base, "Ethanol, 2-(aminooxy)-" (C₂H₇NO₂), with a molecular weight of approximately 77.08 g/mol . chemicalbook.com The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) or the cleavage of the C-C, C-O, or O-N bonds. The NIST WebBook provides mass spectral data for related ethanol derivatives, which can offer insights into the expected fragmentation pathways. nist.govnist.gov
Chromatographic Purity and Quantification Methods (LC-MS, GC-MS, TLC)
Chromatographic techniques are essential for separating "this compound" from impurities and for its quantification. The choice of method depends on the volatility and polarity of the compound and the matrix in which it is being analyzed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of polar and non-volatile compounds like "this compound."
Methodology: A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target compound from impurities with different polarities. The separated components are then detected by a mass spectrometer, often a triple quadrupole instrument, which can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity. nih.govlcms.czepa.govlcms.cz Commercial suppliers of "2-(Aminooxy)ethanol" often provide LC-MS data as part of their quality documentation. bldpharm.comambeed.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like "this compound," derivatization is often necessary to increase their volatility and improve their chromatographic behavior.
Derivatization: The hydroxyl and amino groups can be derivatized with silylating agents (e.g., BSTFA) or acylating agents to produce less polar and more volatile derivatives.
Methodology: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The separated components are then detected by a mass spectrometer. GC-MS analysis can provide both qualitative and quantitative information about the compound and any volatile impurities. GC-MS has been successfully used for the analysis of various ethanol extracts and related compounds. nih.govresearchgate.netscielo.org.mxphcogj.com
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds, monitoring reaction progress, and determining the purity of a substance. chemistryhall.comnih.gov
Methodology: A solution of "this compound" is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is a mixture of solvents. The choice of eluent is critical for achieving good separation. For a polar compound like this, a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) is often used. After development, the spots can be visualized under UV light (if the compound is UV-active) or by staining with a suitable reagent (e.g., ninhydrin (B49086) for the amino group or potassium permanganate). The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions. researchgate.netsmujo.id
Interactive Table: Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Detection | Application |
| LC-MS | C18 | Water/Acetonitrile with Formic Acid | Mass Spectrometry | Purity, Quantification, Impurity Profiling |
| GC-MS | DB-5 or similar | Helium (carrier gas) | Mass Spectrometry | Volatile Impurities (after derivatization) |
| TLC | Silica Gel | Dichloromethane/Methanol | UV, Ninhydrin | Purity, Reaction Monitoring |
Quality Control and Impurity Profiling
Quality control and impurity profiling are critical aspects of the analytical characterization of "this compound," particularly for its use in regulated industries. The goal is to identify and quantify any impurities that may be present, which could originate from the starting materials, synthesis process, or degradation.
The synthesis of "this compound" can involve starting materials such as N-hydroxyphthalimide and 2-bromoethanol (B42945), followed by hydrazinolysis. rsc.orggoogle.com Potential impurities could therefore include unreacted starting materials, by-products from side reactions, or residual solvents.
A comprehensive impurity profiling strategy would involve a combination of the analytical techniques described above.
LC-MS/MS is particularly powerful for detecting and quantifying trace-level impurities, including potential genotoxic impurities (GTIs). Methods similar to those developed for other pharmaceutical ingredients can be adapted to screen for known and unknown impurities. researchgate.net
GC-MS is useful for the analysis of volatile organic impurities (residual solvents).
NMR can be used to identify and quantify major impurities without the need for reference standards for each impurity (quantitative NMR or qNMR).
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the identification, qualification, and control of impurities in drug substances.
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Biological Targets for Aminooxy-based Therapeutics
The aminooxy functional group is a key pharmacophore that has been exploited in the design of various enzyme inhibitors and bioconjugates. While direct studies on the biological targets of Ethanol (B145695), 2-(aminooxy)-, hydrochloride are limited, the broader class of aminooxy compounds has shown significant activity against several key enzymes, suggesting potential avenues of exploration for this specific molecule.
Research has demonstrated that aminooxy-containing molecules can act as potent inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. wikipedia.org A prominent example is aminooxyacetic acid (AOAA), which inhibits 4-aminobutyrate aminotransferase (GABA-T), leading to an increase in the neurotransmitter GABA in the brain. wikipedia.orgnih.gov This mechanism has been explored for its anticonvulsant properties. nih.gov Furthermore, AOAA is known to inhibit other enzymes such as aspartate aminotransferase and the malate-aspartate shuttle, impacting cellular energy metabolism. wikipedia.orgmedchemexpress.comfrontiersin.org
Other aminooxy compounds have been identified as inhibitors of ornithine decarboxylase (ODC), an enzyme crucial for cell proliferation, and L-histidine decarboxylase (HDC), which is involved in the production of histamine (B1213489). nih.govnih.gov For instance, 1-amino-3-(aminooxy)-2-propanol has shown nanomolar inhibitory activity against ODC. nih.gov The aminooxy analog of histamine has been demonstrated to be an efficient inhibitor of mammalian HDC. nih.govresearchgate.net More recently, O-alkylhydroxylamines have been identified as a new structural class of inhibitors for indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy. nih.gov
The versatility of the aminooxy group suggests that derivatives of Ethanol, 2-(aminooxy)-, hydrochloride could be designed and screened for activity against these and other novel biological targets. The hydroxyl group of the ethanol backbone provides a convenient point for further chemical modification, allowing for the generation of libraries of compounds to be tested against a range of enzymes.
Table 1: Potential Enzyme Targets for Therapeutics Derived from this compound
| Enzyme Target | Biological Function | Rationale for Targeting with Aminooxy Compounds |
| 4-Aminobutyrate Aminotransferase (GABA-T) | Degradation of the neurotransmitter GABA | Inhibition leads to increased GABA levels, with potential applications in epilepsy and other neurological disorders. wikipedia.orgnih.gov |
| Ornithine Decarboxylase (ODC) | Polyamine biosynthesis, cell proliferation | Inhibition can be a strategy for anti-cancer and anti-proliferative therapies. nih.gov |
| L-Histidine Decarboxylase (HDC) | Histamine synthesis | Inhibition could be beneficial in inflammatory and allergic conditions. nih.govresearchgate.net |
| Indoleamine 2,3-Dioxygenase-1 (IDO1) | Tryptophan metabolism, immune regulation | Inhibition is a promising approach in cancer immunotherapy to overcome tumor immune evasion. nih.gov |
| Cystathionine (B15957) β-synthase (CBS) & Cystathionine γ-lyase (CSE) | Hydrogen sulfide (B99878) (H₂S) biosynthesis | Inhibition has been explored for anti-cancer effects. caymanchem.com |
Advanced Synthetic Strategies for Complex Aminooxy Architectures
The development of sophisticated synthetic methodologies is crucial for harnessing the full potential of this compound as a building block for complex molecular architectures. The primary reaction involving the aminooxy group is its chemoselective ligation with aldehydes and ketones to form stable oxime bonds. nih.govrsc.orgiris-biotech.de This reaction, often referred to as "oxime ligation," is a cornerstone of bioorthogonal chemistry, allowing for the conjugation of molecules in biological systems without interfering with native biochemical processes.
Recent advancements have focused on creating more complex structures based on the aminooxy core. "Aminooxy click chemistry" (AOCC) has emerged as a powerful strategy for the bis-homo and bis-hetero conjugation of various biologically relevant ligands to molecules like oligonucleotides. acs.org This approach allows for the introduction of two different functional moieties, potentially enhancing the therapeutic properties of nucleic acid-based drugs. acs.org
Furthermore, the synthesis of hydrophilic aminooxy linkers and multivalent cores is an active area of research. medchemexpress.commedchemexpress.combroadpharm.com These linkers, often incorporating polyethylene (B3416737) glycol (PEG) chains, are used in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.com this compound, with its inherent hydroxyl group, is an ideal starting material for the synthesis of such functionalized linkers. A general synthesis for the parent compound, 2-(aminooxy)ethanol (B112469), involves the reaction of N-hydroxyphthalimide with 2-bromoethanol (B42945), followed by hydrazinolysis to release the free aminooxy group. google.com
The development of protocols for the rapid and efficient synthesis of these complex architectures is essential for their application in drug discovery and materials science. nih.gov
Table 2: Advanced Synthetic Applications of the Aminooxy Functionality
| Synthetic Strategy | Description | Potential Application for this compound |
| Oxime Ligation | Chemoselective reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime bond. nih.govrsc.orgrsc.org | Conjugation to proteins, peptides, carbohydrates, and other biomolecules for therapeutic and diagnostic purposes. iris-biotech.denih.gov |
| Aminooxy Click Chemistry (AOCC) | A "click-type" reaction enabling the dual functionalization of a molecule with different ligands. acs.org | Creation of bifunctional probes or therapeutics derived from the ethanol backbone. |
| Synthesis of PEGylated Linkers | Incorporation of polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties. medchemexpress.commedchemexpress.com | Development of linkers for antibody-drug conjugates (ADCs) and PROTACs. |
| Solid-Phase Synthesis | Immobilization on a solid support to facilitate the synthesis of complex peptides and oligonucleotides with aminooxy modifications. | Incorporation into peptide and nucleic acid-based drug candidates. |
Translational Research and Preclinical Development of Lead Compounds
Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. For aminooxy-based compounds, this involves a rigorous preclinical development process to evaluate their efficacy and safety. nih.govmdpi.com While specific preclinical data for this compound is not publicly available, the trajectory of related compounds like aminooxyacetic acid (AOAA) provides a valuable framework.
Preclinical studies for a new chemical entity (NCE) derived from this compound would typically involve several stages. Initial in vitro studies would confirm the mechanism of action, such as enzyme inhibition, and assess cytotoxicity in various cell lines. For instance, AOAA has been shown to decrease the survival of C6 glioma cells by arresting the cell cycle and inducing apoptosis. medchemexpress.com It has also been found to inhibit osteoclast differentiation and bone resorption in vitro. frontiersin.org
Subsequent in vivo studies in animal models are essential to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to establish a dose-response relationship for both efficacy and potential toxicity. For example, studies with AOAA in rats have detailed its ability to increase GABA levels in the brain. caymanchem.com The development of prodrugs is a common strategy to improve the bioavailability and therapeutic index of lead compounds.
The ultimate goal of preclinical development is to gather sufficient data to support an Investigational New Drug (IND) application with regulatory agencies, allowing for the initiation of clinical trials in humans.
Integration of Omics Data in Understanding Aminooxy Compound Effects
The advent of high-throughput "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the system-wide effects of drug candidates. nih.govmdpi.com Integrating these data can provide a comprehensive picture of the cellular response to a compound like this compound, revealing not only its primary mechanism of action but also its off-target effects and potential biomarkers of response.
For example, transcriptomic analysis using RNA sequencing can reveal changes in gene expression following treatment with an aminooxy compound. Studies on the effects of ethanol have shown alterations in the expression of numerous genes, including those involved in metabolic processes and ion transport. nih.govijbbb.orgnih.gov A similar approach could identify the specific genes and pathways modulated by this compound.
Proteomic studies, often using mass spectrometry, can quantify changes in the abundance of thousands of proteins. nih.govnih.gov This can provide direct evidence of a compound's effect on its protein target and downstream signaling pathways. For instance, proteomic analysis of cells treated with ethanol has revealed changes in proteins related to ethanol metabolism and oxidative stress. mdpi.comnih.govresearchgate.net
Metabolomic analysis complements these approaches by measuring changes in the levels of small molecule metabolites, providing a functional readout of the cellular state. The integration of these multi-omics datasets can help to build comprehensive models of a drug's action, aiding in the identification of novel therapeutic targets, predicting patient responses, and uncovering potential toxicity mechanisms. mdpi.combldpharm.com
Table 3: Hypothetical Omics Data Integration for a Derivative of this compound Targeting GABA-T
| Omics Platform | Potential Findings | Biological Interpretation |
| Transcriptomics | Upregulation of genes involved in GABA synthesis (e.g., GAD1, GAD2). Downregulation of genes related to glutamate (B1630785) signaling. | Compensatory response to increased GABA levels. |
| Proteomics | Increased levels of GABA receptor subunits. Decreased abundance of glutamate transporters. | Cellular adaptation to altered neurotransmitter balance. |
| Metabolomics | Significant increase in intracellular GABA levels. Decrease in glutamate and α-ketoglutarate levels. | Direct confirmation of GABA-T inhibition and its impact on central carbon metabolism. |
| Integrated Analysis | A correlated network showing that inhibition of the GABA-T protein leads to an increase in GABA metabolite, which in turn transcriptionally regulates genes in the GABAergic and glutamatergic pathways. | A systems-level understanding of the compound's mechanism of action and its downstream consequences. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(aminooxy)ethanol hydrochloride in laboratory settings?
- Methodology : Synthesis typically involves reacting 2-chloroethanol with hydroxylamine derivatives under controlled acidic or basic conditions. For example, nucleophilic substitution reactions using hydroxylamine hydrochloride in ethanol/water mixtures at 60–80°C yield the target compound. Purification is achieved via recrystallization or solvent extraction .
- Key Considerations : Monitor pH to avoid side reactions (e.g., over-oxidation) and use anhydrous conditions to prevent hydrolysis of intermediates .
Q. How can researchers characterize the purity and structural integrity of 2-(aminooxy)ethanol hydrochloride?
- Analytical Techniques :
- GC-MS : Quantify residual solvents (e.g., ethanol) using n-propanol as an internal standard .
- FT-IR : Confirm functional groups (e.g., aminooxy -O-NH₂ and hydroxyl -OH stretches) .
- NMR : Assign peaks for the β-aminooxy ethanol backbone (e.g., δ 3.6–4.0 ppm for CH₂-O-NH₂) .
Q. What safety protocols are critical when handling 2-(aminooxy)ethanol hydrochloride?
- Hazard Mitigation :
- Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
- Avoid contact with strong acids (e.g., HCl) or reducing agents (e.g., LiAlH₄), which generate flammable H₂ gas .
Advanced Research Questions
Q. How do structural modifications to 2-(aminooxy)ethanol hydrochloride influence its reactivity in oximation reactions?
- Mechanistic Insights : The aminooxy group (-ONH₂) reacts with carbonyl groups (aldehydes/ketones) to form stable oximes. Substituents on the ethanol backbone (e.g., quaternary ammonium groups) enhance reaction kinetics by stabilizing transition states via electrostatic interactions .
- Kinetic Studies : Use FT-ICR-MS to measure rate constants (e.g., 2-(aminooxy)-N,N-dimethylethan-1-ammonium chloride reacts with propanal at k ≈ 0.15 M⁻¹s⁻¹) .
Q. What challenges arise in quantifying trace carbonyl adducts formed via 2-(aminooxy)ethanol hydrochloride derivatization?
- Analytical Limitations :
- Low ionization efficiency of oximes in ESI-MS requires derivatization with charged tags (e.g., quaternary ammonium groups) .
- Matrix interference in biological samples (e.g., plasma) necessitates SPE or HPLC pre-purification .
Q. How can researchers resolve contradictions in reaction yield data for 2-(aminooxy)ethanol hydrochloride across studies?
- Root Causes : Variability in reaction conditions (e.g., temperature, solvent polarity) and impurities in hydroxylamine sources .
- Troubleshooting Framework :
Replicate experiments under standardized conditions (e.g., 70°C, ethanol/water 1:1 v/v).
Characterize starting materials via GC-MS to identify contaminants .
Apply DoE (Design of Experiments) to isolate critical variables (e.g., pH, reaction time) .
Q. What role does 2-(aminooxy)ethanol hydrochloride play in synthesizing enzyme inhibitors or prodrugs?
- Applications :
- Prodrug Activation : The aminooxy group enables pH-sensitive conjugation with ketone-bearing drugs (e.g., doxorubicin), releasing active compounds in acidic tumor microenvironments .
- Enzyme Inhibition : Acts as a competitive inhibitor of pyridoxal phosphate-dependent enzymes (e.g., GABA transaminase) by forming stable oxime adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
